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Cat. No.: B6144956

Get Quote

A Note on Terminology: Initial searches for "DB28" in the context of fluorescence microscopy

consistently yielded results pertaining to "CD28," a crucial T-cell costimulatory receptor. It is

highly probable that the intended subject of inquiry is CD28. These application notes, therefore,

focus on the use of fluorescence microscopy to study the CD28 protein.

Introduction to CD28
CD28 is a primary costimulatory receptor expressed on the surface of T-cells.[1] Upon binding

to its ligands, B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells, CD28 triggers a

signaling cascade that is essential for T-cell activation, proliferation, and survival.[2]

Dysregulation of the CD28 signaling pathway is implicated in various autoimmune diseases

and cancers, making it a significant target for drug development. Fluorescence microscopy is a

powerful tool to visualize and quantify CD28 expression, localization, and its role in signaling

pathways.[3][4]
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Fluorescence microscopy techniques are instrumental in elucidating the function of CD28 and

in the development of therapeutic agents that target this pathway. Key applications include:

Subcellular Localization: Determining the spatial distribution of CD28 on the T-cell surface

and its redistribution upon T-cell activation.

Protein-Protein Interactions: Investigating the colocalization and interaction of CD28 with

other signaling molecules at the immunological synapse.

High-Content Screening: Screening for drug candidates that modulate CD28 expression or

its downstream signaling events.[3][5]

Pathway Analysis: Dissecting the signaling cascades downstream of CD28 activation.[1]

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Surface
CD28 on Human Peripheral Blood Lymphocytes
(PBMCs)
This protocol details the steps for fluorescently labeling the CD28 receptor on the surface of

human PBMCs for analysis by fluorescence microscopy.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

Phosphate Buffered Saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium

Azide)

Anti-Human CD28 Monoclonal Antibody, Fluorochrome-conjugated (e.g., PE-conjugated

Clone CD28.2)[2]

Fixative Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (optional, for intracellular staining, e.g., 0.1% Triton X-100 in PBS)
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Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Microscope slides and coverslips

Procedure:

Cell Preparation:

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6

cells/mL.

Antibody Staining:

Aliquot 100 µL of the cell suspension into a microcentrifuge tube.

Add 5 µL of the fluorochrome-conjugated anti-human CD28 antibody.[2]

Incubate for 30-60 minutes at 2-8°C, protected from light.[2]

Washing:

Add 1 mL of cold Flow Cytometry Staining Buffer to the tube and centrifuge at 300 x g for

5 minutes.

Discard the supernatant and repeat the wash step.

Fixation:

Resuspend the cell pellet in 100 µL of 4% paraformaldehyde solution.

Incubate for 15 minutes at room temperature.

Wash the cells twice with PBS.
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Mounting:

Resuspend the cell pellet in a small volume of PBS.

Place a drop of the cell suspension onto a clean microscope slide and allow it to air dry.

Add a drop of antifade mounting medium containing DAPI.

Carefully place a coverslip over the mounting medium, avoiding air bubbles.

Seal the edges of the coverslip with nail polish.

Imaging:

Image the slides using a fluorescence microscope with the appropriate filter sets for the

chosen fluorochrome and DAPI.

Protocol 2: Intracellular Staining for Proteins in the
CD28 Signaling Pathway
This protocol is adapted for fluorescence microscopy from a flow cytometry protocol and is

suitable for visualizing intracellular proteins involved in CD28 signaling.[6]

Materials:

Same as Protocol 1, with the addition of:

Permeabilization Buffer (e.g., 0.5% Saponin in Staining Buffer or ice-cold 90% Methanol)[6]

[7]

Primary antibody against the intracellular target (unconjugated)

Fluorochrome-conjugated secondary antibody

Procedure:

Cell Preparation and Surface Staining: Follow steps 1 and 2 from Protocol 1 to stain for

surface CD28 if desired.
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Fixation: Follow step 4 from Protocol 1.

Permeabilization:

Resuspend the fixed cells in 100 µL of permeabilization buffer.

Incubate for 10 minutes at room temperature (for saponin-based buffers) or on ice (for

methanol).[6]

Wash the cells twice with PBS.

Intracellular Antibody Staining:

Resuspend the permeabilized cells in 100 µL of Staining Buffer containing the primary

antibody against the intracellular target at the recommended dilution.

Incubate for 1 hour at room temperature.[6]

Wash the cells twice with Staining Buffer.

Secondary Antibody Staining:

Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-

conjugated secondary antibody.

Incubate for 30 minutes at room temperature, protected from light.[6]

Wash the cells twice with Staining Buffer.

Mounting and Imaging: Follow steps 5 and 6 from Protocol 1.

Quantitative Data Presentation
Quantitative analysis of fluorescence microscopy images provides valuable insights into cellular

processes.[8][9][10][11] Below is a template for presenting quantitative data from a hypothetical

experiment investigating the effect of a drug on CD28 expression.
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Treatment Group
Mean Fluorescence
Intensity of CD28
(Arbitrary Units)

Standard Deviation
Percentage of
CD28 Positive Cells

Vehicle Control 150.2 15.8 85.3%

Drug A (1 µM) 75.6 8.9 42.1%

Drug B (1 µM) 145.9 14.2 83.9%

Caption: Example table of quantitative data from a fluorescence microscopy experiment.

Signaling Pathway and Experimental Workflow
Diagrams
CD28 Signaling Pathway
The following diagram illustrates the key signaling events initiated by CD28 costimulation.
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Caption: Simplified CD28 signaling pathway.

Experimental Workflow for CD28 Fluorescence
Microscopy
This diagram outlines the general workflow for a typical fluorescence microscopy experiment to

study CD28.
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Caption: General experimental workflow.

Applications in Drug Discovery
The study of CD28 through fluorescence microscopy is pivotal in drug discovery for immune-

related disorders.[12] High-content screening platforms that utilize automated microscopy can

screen large libraries of compounds for their effects on CD28 expression, clustering at the

immunological synapse, or the activation of downstream signaling proteins.[3][5] For instance,

researchers can identify drugs that either block the CD28-B7 interaction to suppress the

immune response in autoimmune diseases or enhance CD28 signaling to boost anti-tumor

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b6144956/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-fluorescence-microscopy-of-cd28
https://pubmed.ncbi.nlm.nih.gov/18079755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7521136/
https://www.microscope.healthcare.nikon.com/en_AOM/applications/life-sciences/drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6144956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


immunity. The intrinsic fluorescence of some drugs can also be exploited to study their

subcellular distribution and interaction with targets like CD28.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Fluorescence
Microscopy of CD28]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6144956/docs#application-notes-and-protocols-for-
fluorescence-microscopy-of-cd28]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b6144956/docs#application-notes-and-protocols-for-fluorescence-microscopy-of-cd28
https://www.benchchem.com/product/b6144956/docs#application-notes-and-protocols-for-fluorescence-microscopy-of-cd28
https://www.benchchem.com/product/b6144956/docs#application-notes-and-protocols-for-fluorescence-microscopy-of-cd28
https://www.benchchem.com/product/b6144956/docs#application-notes-and-protocols-for-fluorescence-microscopy-of-cd28
https://www.benchchem.com/product/b6144956?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6144956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

